molecular formula C17H17N3S2 B12600915 N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-83-3

N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12600915
CAS No.: 917906-83-3
M. Wt: 327.5 g/mol
InChI Key: UGUXHJZSAPQDCW-UHFFFAOYSA-N
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Description

N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound offered for research purposes. It belongs to the thienopyrimidine class of heterocyclic compounds, which have been identified in scientific literature as having significant potential in pharmaceutical research . Thienopyrimidine derivatives are investigated for their ability to inhibit specific kinase enzymes and are explored for the prophylaxis and treatment of a range of inflammatory and autoimmune diseases . Research into this compound family suggests potential applications in studying conditions such as rheumatoid arthritis, psoriasis, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease . The mechanism of action for this compound class is believed to involve the inhibition of the kinase activity of Mnk1 and/or Mnk2, which can modulate the production of pro-inflammatory cytokines . The core thieno[2,3-d]pyrimidine structure is a key pharmacophore in medicinal chemistry . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can inquire for detailed specifications such as CAS number, molecular formula, and purity data.

Properties

CAS No.

917906-83-3

Molecular Formula

C17H17N3S2

Molecular Weight

327.5 g/mol

IUPAC Name

N-(2-cyclopentylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H17N3S2/c1-2-6-12(5-1)22-15-8-4-3-7-14(15)20-16-13-9-10-21-17(13)19-11-18-16/h3-4,7-12H,1-2,5-6H2,(H,18,19,20)

InChI Key

UGUXHJZSAPQDCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=CC=CC=C2NC3=C4C=CSC4=NC=N3

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Reagents : Ketone, malononitrile, elemental sulfur (S8), and formamide.
  • Catalyst : Sodium hydrogen phosphate (Na₂HPO₄).
  • Temperature : 170°C.
  • Solvent : Solvent-free or minimal solvent conditions to enhance atom economy.

Procedure

  • Combine 1 equivalent of ketone, 1.5 equivalents of malononitrile, 1.1 equivalents of S8, and 12 equivalents of formamide.
  • Heat the mixture to 170°C under solvent-free conditions.
  • Isolate the product after cooling.

Optimization

  • The use of Na₂HPO₄ as a catalyst yielded an 85% product yield, significantly higher than other tested catalysts such as Na₂CO₃ or K₂CO₃.
  • Solvent effects were minimal; however, water as a solvent slightly reduced yields.

Reaction Mechanism

The mechanism involves:

  • Proton abstraction by Na₂HPO₄ to activate formamide.
  • Nucleophilic attack by malononitrile on the ketone to form an intermediate.
  • Cyclization and aromatization steps leading to the final thieno[2,3-d]pyrimidin-4-amine derivative.

Cyclocondensation Using Aryl Nitriles

Another approach involves cyclocondensation reactions starting with substituted thiophenes and aryl nitriles.

Reaction Components and Conditions

Procedure

  • React 2-amino-4,5-dimethylthiophene-3-carbonitrile with aryl nitriles in a 1:1 molar ratio.
  • Add t-BuOK as a base catalyst in t-butanol.
  • Reflux the mixture until completion (monitored via IR spectroscopy).
  • Purify the product using recrystallization.

Key Observations

  • The reaction eliminates CN absorption bands (2191 cm⁻¹) in IR spectroscopy, confirming cyclization.
  • High yields (up to 87%) were achieved with optimized molar ratios and reaction times.

One-Pot Synthesis via Gewald Reaction

The Gewald reaction provides an efficient route for synthesizing thiophene precursors used in subsequent cyclization steps.

Reaction Components and Conditions

  • Reagents : Ethyl acetoacetate, malononitrile, sulfur.
  • Catalyst : Diethylamine.
  • Solvent : Ethanol.
  • Temperature : Ambient temperature for initial steps; elevated temperature for cyclization.

Procedure

  • Mix ethyl acetoacetate, malononitrile, and sulfur in ethanol.
  • Add diethylamine dropwise while stirring at room temperature to form a tetra-substituted thiophene intermediate.
  • Cyclize the intermediate with aryl nitriles under acidic conditions using dry HCl gas.

Advantages

  • High atom economy due to minimal by-products.
  • Compatibility with various substituents on the aryl nitriles.

Data Table: Comparison of Synthesis Methods

Method Catalyst Solvent Temperature Yield (%) Key Advantages
Four-component reaction Na₂HPO₄ Solvent-free 170°C 85 Atom economy; one-step synthesis
Cyclocondensation with nitriles Potassium tert-butoxide t-butanol Reflux Up to 87 High yield; versatile substrates
Gewald reaction Diethylamine Ethanol Ambient ~80 Simple procedure; scalable

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom.

Scientific Research Applications

Inhibition of Protein Kinases

Research indicates that N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine acts as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks). These kinases are crucial in cell signaling pathways associated with cancer and neurodegenerative diseases. The compound's ability to inhibit PI5P4Kγ specifically suggests a targeted approach in treating conditions such as:

  • Cancer : By modulating signaling pathways involved in tumor growth and survival.
  • Neurodegenerative Diseases : Potential therapeutic effects in diseases like Alzheimer's and Parkinson's by influencing neuronal signaling.

Blood-Brain Barrier Penetration

The compound's structural attributes allow it to penetrate the blood-brain barrier effectively. This characteristic is particularly advantageous for developing treatments for neurological disorders, as it can facilitate direct action on central nervous system targets.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis or solvent-free conditions are employed to enhance efficiency. Modifications of the compound can lead to derivatives with improved biological activity or selectivity.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

  • Cancer Cell Lines : Experimental results demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
  • Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in reducing neuronal cell death in models of neurodegeneration.
  • Comparative Studies : Comparisons with other thienopyrimidine derivatives highlight the unique efficacy profile of this compound, particularly regarding its selectivity for PI5P4Kγ.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl vs.
  • Electron-Withdrawing Groups : Compounds with nitro (18b-c) or trifluoromethyl (24) substituents show enhanced antimicrobial or antiviral activity due to increased electrophilicity .
  • Bulk and Flexibility : Bulky groups like cyclopropyl(phenyl)methyl (IB-32) or pyridyl (9) improve target specificity but may reduce solubility .

Antiviral Activity

  • IB-32 : Exhibits potent anti-HCV activity (IC50 = 0.8 μM) by suppressing STAT3 signaling, attributed to the cyclopropyl(phenyl)methyl group’s hydrophobic interactions .
  • N-[4-(Trifluoromethylsulfonyl)phenyl]- (24) : Shows moderate PI5P4Kγ inhibition (IC50 = 120 nM), leveraging the trifluoromethyl group’s electron-withdrawing effects .

Antimicrobial Activity

  • 7-(Phenylsulfonyl)-N-phenyl- (7a-7t) : Broad-spectrum activity against Bacillus subtilis and Aspergillus niger (MIC = 4–16 μg/mL), driven by sulfonyl-mediated enzyme inhibition .
  • N-(3-Chloro-4-(3-fluorobenzyloxy)phenyl)- (18b-c) : Dual EGFR/HER2 inhibition (IC50 < 50 nM) due to halogenated benzyloxy groups enhancing kinase binding .

Kinase Inhibition

  • N-(4-Methylsulfonylphenyl)-6-(3-pyridyl)- (9) : Dual α/γ isoform inhibition (IC50 = 11 nM) via pyridyl coordination to ATP-binding sites .

Trends :

  • Nucleophilic Substitution : Common for introducing aniline derivatives (e.g., 25, 23) .
  • Sonogashira Coupling: Used for ethynyl-substituted analogs (e.g., 6-ethynyl derivatives) to enable covalent kinase binding .

Biological Activity

N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeting various kinases and other cellular pathways. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its versatility in medicinal chemistry. The presence of the cyclopentylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

  • Kinase Inhibition :
    • The compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), which plays a crucial role in cellular signaling pathways related to cancer and neurodegenerative diseases. In vitro studies have shown that it can effectively inhibit PI5P4Kγ with a KDK_D value of 7.1 nM, indicating strong binding affinity .
    • Its selectivity was confirmed through screening against over 140 protein kinases, where it exhibited minimal off-target effects .
  • Antimalarial Activity :
    • Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines, including this compound, may possess antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. However, stability concerns in aqueous environments were noted during these assessments .

In Vitro Studies

A series of biological evaluations have been conducted to assess the efficacy and safety profile of this compound:

Study Type Findings
Kinase SelectivityInhibits PI5P4Kγ with KD=7.1K_D=7.1 nM; minimal inhibition on other kinases .
Antimalarial ActivityShows potential against P. falciparum but concerns regarding stability .
Safety ProfileLimited off-target effects observed in a comprehensive kinase panel .

Case Studies

  • Cancer Therapeutics :
    • The compound's ability to inhibit PI5P4Kγ positions it as a candidate for further development in cancer therapies. Its selectivity suggests that it could minimize side effects associated with less specific kinase inhibitors .
  • Neurodegenerative Disorders :
    • Given the role of PI5P4Kγ in neurodegeneration, compounds like this compound could be explored for therapeutic applications in diseases such as Alzheimer's and Parkinson's .

Conclusion and Future Directions

This compound exhibits promising biological activity primarily through its inhibition of PI5P4Kγ and potential antimalarial properties. Further research is warranted to explore its pharmacokinetic profile, optimize its chemical structure for enhanced stability and efficacy, and evaluate its therapeutic potential in clinical settings.

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